6-cyclopropyl-1-(2-fluorophenyl)-N-[4-(furan-2-yl)butan-2-yl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
6-CYCLOPROPYL-1-(2-FLUOROPHENYL)-N~4~-[3-(2-FURYL)-1-METHYLPROPYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolopyridines This compound is characterized by its unique structure, which includes a cyclopropyl group, a fluorophenyl group, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-CYCLOPROPYL-1-(2-FLUOROPHENYL)-N~4~-[3-(2-FURYL)-1-METHYLPROPYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazolopyridine core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrazolopyridine core.
Introduction of the cyclopropyl group: This can be achieved through a cyclopropanation reaction using reagents such as diazomethane or cyclopropylcarbene.
Attachment of the fluorophenyl group: This step often involves a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of the fluorophenyl group is coupled with the pyrazolopyridine core in the presence of a palladium catalyst.
Incorporation of the furan ring: This can be done through a Friedel-Crafts acylation reaction, where the furan ring is introduced to the molecule under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of more sustainable and cost-effective reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
6-CYCLOPROPYL-1-(2-FLUOROPHENYL)-N~4~-[3-(2-FURYL)-1-METHYLPROPYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed to introduce different substituents onto the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Palladium-catalyzed cross-coupling reactions using boronic acids or halides.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups being targeted. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
6-CYCLOPROPYL-1-(2-FLUOROPHENYL)-N~4~-[3-(2-FURYL)-1-METHYLPROPYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: This compound is being investigated for its potential as a therapeutic agent due to its unique structure and potential biological activity.
Materials Science: Its unique structural features make it a candidate for use in the development of new materials with specific properties.
Biological Research: Studies are being conducted to understand its interactions with various biological targets and its potential as a tool for studying biological processes.
Mechanism of Action
The mechanism of action of 6-CYCLOPROPYL-1-(2-FLUOROPHENYL)-N~4~-[3-(2-FURYL)-1-METHYLPROPYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-[2-CYCLOPROPYL-1-(2-FLUOROPHENYL)-2-OXOETHYL]-4,5,6,7-TETRAHYDROTHIENO[3,2-C]PYRIDIN-2-YL ACETATE
- 2-CYCLOPROPYL-4-(4-FLUOROPHENYL)QUINOLINE-3-ACRYLALDEHYDE
Uniqueness
6-CYCLOPROPYL-1-(2-FLUOROPHENYL)-N~4~-[3-(2-FURYL)-1-METHYLPROPYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE stands out due to its combination of a cyclopropyl group, a fluorophenyl group, and a furan ring, which imparts unique chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C24H23FN4O2 |
---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
6-cyclopropyl-1-(2-fluorophenyl)-N-[4-(furan-2-yl)butan-2-yl]pyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C24H23FN4O2/c1-15(8-11-17-5-4-12-31-17)27-24(30)18-13-21(16-9-10-16)28-23-19(18)14-26-29(23)22-7-3-2-6-20(22)25/h2-7,12-16H,8-11H2,1H3,(H,27,30) |
InChI Key |
SUAXTQKNCGYXLB-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1=CC=CO1)NC(=O)C2=CC(=NC3=C2C=NN3C4=CC=CC=C4F)C5CC5 |
Origin of Product |
United States |
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